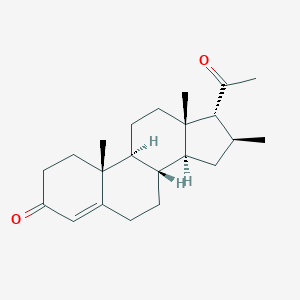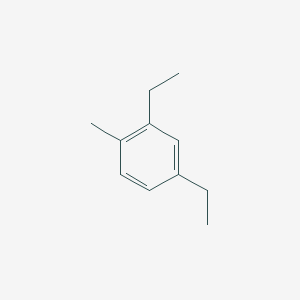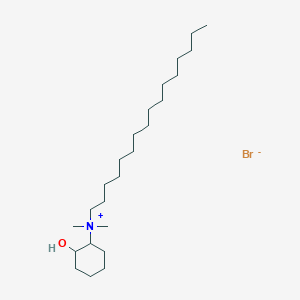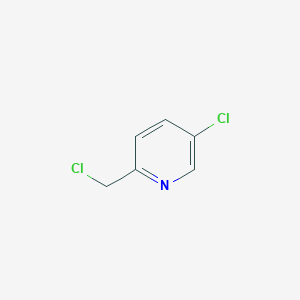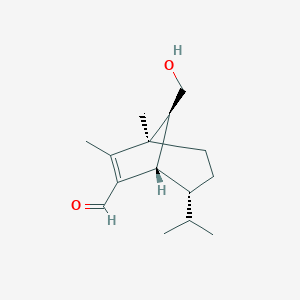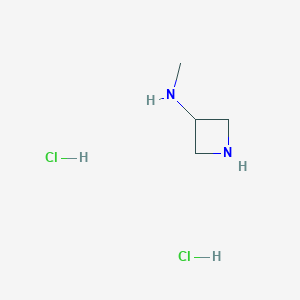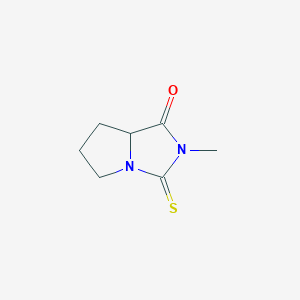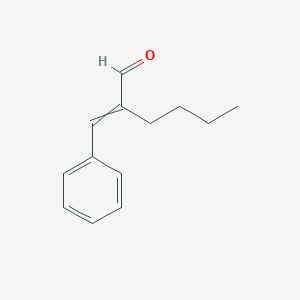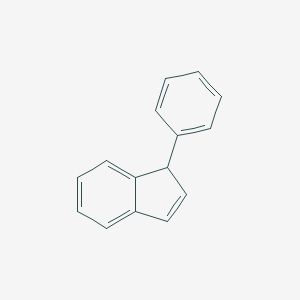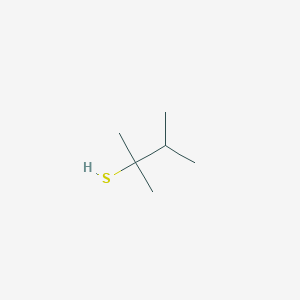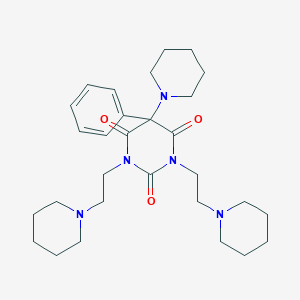
4,4-Dimethyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyloxetan-2-one is a cyclic organic compound with a molecular formula of C5H8O2. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyloxetan-2-one is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body, which in turn leads to the inhibition of various biological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,4-Dimethyloxetan-2-one are not well studied. However, it is believed to have anti-tumor, anti-inflammatory, and anti-viral properties. It is also believed to have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4-Dimethyloxetan-2-one in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 4,4-Dimethyloxetan-2-one in scientific research. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is the development of new synthetic methods for the production of 4,4-Dimethyloxetan-2-one and its derivatives. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 4,4-Dimethyloxetan-2-one is a cyclic organic compound that has been widely used as a building block in the synthesis of various compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4,4-Dimethyloxetan-2-one in various fields.
Métodos De Síntesis
The synthesis of 4,4-Dimethyloxetan-2-one can be achieved through various methods, including the oxidation of 4,4-dimethyl-1,3-dioxane, the reaction of 4,4-dimethyl-1,3-dioxane with acetic anhydride, and the reaction of 4,4-dimethyl-1,3-dioxane with oxalyl chloride. Among these methods, the oxidation of 4,4-dimethyl-1,3-dioxane is the most commonly used method due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
4,4-Dimethyloxetan-2-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it is used in the synthesis of fine chemicals, such as fragrances and flavors.
Propiedades
Número CAS |
1823-52-5 |
|---|---|
Nombre del producto |
4,4-Dimethyloxetan-2-one |
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
4,4-dimethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3 |
Clave InChI |
WHBGXDGQNOAWLX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)O1)C |
SMILES canónico |
CC1(CC(=O)O1)C |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



